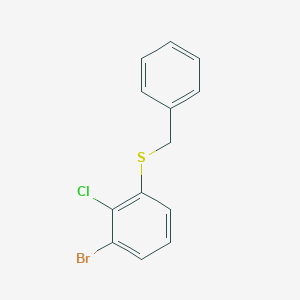
Benzyl(3-bromo-2-chlorophenyl)sulfane
概要
説明
Benzyl(3-bromo-2-chlorophenyl)sulfane is an organic compound with the molecular formula C13H10BrClS and a molecular weight of 313.64 g/mol . This compound is characterized by the presence of a benzyl group attached to a sulfane moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane typically involves the reaction of benzyl chloride with 3-bromo-2-chlorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl(3-bromo-2-chlorophenyl)sulfane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the sulfane moiety to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl sulfane derivatives with various functional groups replacing the halogen atoms.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Thiol derivatives or dehalogenated products.
科学的研究の応用
Benzyl(3-bromo-2-chlorophenyl)sulfane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the development of pharmaceutical compounds.
Materials Science:
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
作用機序
The mechanism of action of Benzyl(3-bromo-2-chlorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the sulfane moiety can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- Benzyl(3-bromo-2-fluorophenyl)sulfane
- Benzyl(3-chloro-2-bromophenyl)sulfane
- Benzyl(3-iodo-2-chlorophenyl)sulfane
Uniqueness
Benzyl(3-bromo-2-chlorophenyl)sulfane is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogen atoms and the sulfane moiety provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.
特性
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCTARMJSNVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














